Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

CAS No.:

Cat. No.: VC16241506

Molecular Formula: C15H20BNO6

Molecular Weight: 321.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20BNO6 |

|---|---|

| Molecular Weight | 321.14 g/mol |

| IUPAC Name | methyl 2-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |

| Standard InChI | InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)11-7-6-10(8-13(18)21-5)12(9-11)17(19)20/h6-7,9H,8H2,1-5H3 |

| Standard InChI Key | RGJUYDSLBAPCMZ-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

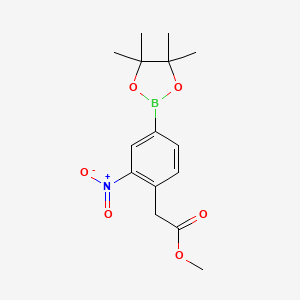

The systematic IUPAC name for this compound is methyl 2-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate, reflecting its boronate ester, nitro, and acetoxy substituents. Its molecular formula confirms the presence of 15 carbon atoms, 20 hydrogen atoms, one boron atom, one nitrogen atom, and six oxygen atoms. The molecular weight, calculated as 321.14 g/mol, aligns with mass spectrometry data from VulcanChem.

Structural Representation

The compound’s structure comprises:

-

A phenyl ring substituted at the 2-position with a nitro group () and at the 4-position with a pinacol boronate ester ().

-

A methyl acetate group () linked to the phenyl ring’s 1-position.

The canonical SMILES string B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)[N+](=O)[O-] provides a machine-readable representation of its connectivity. The InChIKey RGJUYDSLBAPCMZ-UHFFFAOYSA-N uniquely identifies its stereochemical and isotopic features.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 321.14 g/mol | |

| IUPAC Name | Methyl 2-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)[N+](=O)[O-] | |

| InChIKey | RGJUYDSLBAPCMZ-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate likely follows a multi-step protocol involving nitration, boronation, and esterification (Figure 1). A patent by CN101805265A outlines a general method for synthesizing nitro-substituted phenylacetic acids, which may be adapted for this compound .

-

Nitration of 4-Substituted Halobenzene:

The precursor 4-substituted halobenzene undergoes nitration using a mixed acid () to introduce the nitro group at the ortho position relative to the halogen . -

Boronate Ester Formation:

The halogen atom is replaced with a pinacol boronate ester via a Miyaura borylation reaction, typically employing bis(pinacolato)diboron () and a palladium catalyst. -

Acetylation and Esterification:

The acetic acid side chain is introduced through nucleophilic substitution or Friedel-Crafts alkylation, followed by esterification with methanol to yield the methyl acetate group .

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Nitration proceeds optimally at 0–5°C to minimize byproducts .

-

Catalyst Selection: Palladium catalysts (e.g., ) enhance boronate ester formation efficiency.

-

Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) facilitate substitution reactions .

Physicochemical Properties

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: Expected peaks include at 1,350–1,400 cm, at 1,520–1,560 cm, and at 1,720–1,750 cm.

-

Nuclear Magnetic Resonance (NMR):

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester moiety enables participation in Suzuki-Miyaura reactions, forming biaryl structures critical in drug discovery. For example, coupling with aryl halides yields nitro-substituted biphenyl derivatives, intermediates in anticancer and antiviral agents .

Nitro Group Reduction

Catalytic hydrogenation of the nitro group to an amine () facilitates access to aniline derivatives, which are precursors for dyes, polymers, and pharmaceuticals .

| Derivative | Synthetic Pathway | Application |

|---|---|---|

| Biphenyl Analogs | Suzuki-Miyaura Coupling | Drug Intermediate |

| Aniline Derivatives | Nitro Reduction | Polymer Synthesis |

| Carboxylic Acid Analogs | Ester Hydrolysis | Ligand Design |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume